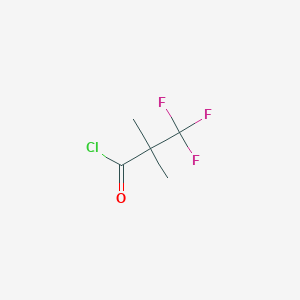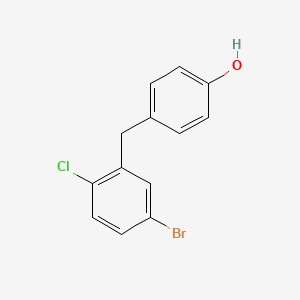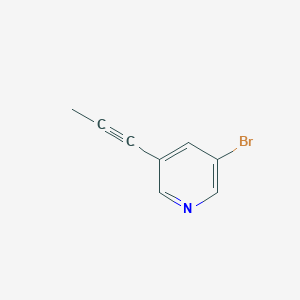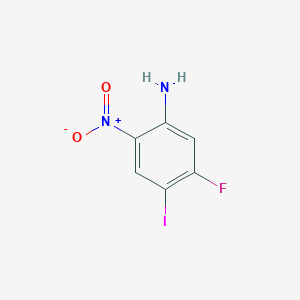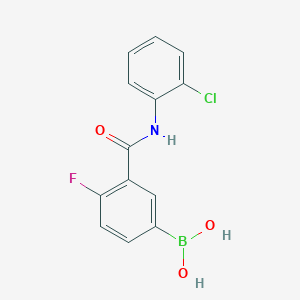
4-Acetyl-2,3-Difluorphenylboronsäure
Übersicht
Beschreibung
4-Acetyl-2,3-difluorophenylboronic acid is a biochemical reagent . It is used as a building block in the synthesis of several organic compounds . It is also used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of 4-Acetyl-2,3-difluorophenylboronic acid involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of 4-Acetyl-2,3-difluorophenylboronic acid is characterized by the presence of a boronic acid group and two fluorine atoms attached to the phenyl ring .Chemical Reactions Analysis
4-Acetyl-2,3-difluorophenylboronic acid is involved in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also used in the preparation of fluorinated biaryl derivatives and flurodiarylmethanols .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetyl-2,3-difluorophenylboronic acid include a melting point of 305-310 °C . It is soluble in methanol . The average mass is 157.911 Da .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
4-Acetyl-2,3-Difluorphenylboronsäure: ist ein wertvolles Reagenz in der Suzuki–Miyaura-Kreuzkupplungsreaktion. Diese Reaktion ist von entscheidender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese grundlegend sind. Die Boronsäure wirkt als nucleophiler Partner und kuppelt in Gegenwart eines Palladiumkatalysators mit elektrophilen Halogeniden. Diese Methode ist bekannt für ihre milden Bedingungen und die Toleranz gegenüber verschiedenen funktionellen Gruppen, was sie zu einem vielseitigen Werkzeug für die Synthese komplexer organischer Moleküle macht .
Protodeboronierung
Diese Verbindung kann eine Protodeboronierung erfahren, einen Prozess, bei dem die Bor-Einheit entfernt wird. Diese Reaktion ist entscheidend, wenn die Borgruppe als vorübergehender Platzhalter in mehrstufigen Synthesewegen verwendet wird. Die Protodeboronierung von Pinacolboronsäureestern, in die This compound umgewandelt werden kann, ist ein wichtiger Schritt in der formalen Anti-Markovnikov-Hydromethylierung von Alkenen .
Synthese von fluorierten Derivaten
Fluorierte organische Verbindungen haben aufgrund ihrer einzigartigen Eigenschaften bedeutende Anwendungen in der pharmazeutischen Chemie. This compound kann verwendet werden, um fluorierte Biaryl-Derivate durch Suzuki-Kreuzkupplungsreaktionen zu synthetisieren. Diese Derivate sind wertvoll bei der Entwicklung von Pharmazeutika und Agrochemikalien .
Herstellung von Fluorodiarylmethanolen
In Gegenwart eines Nickelkatalysators kann This compound mit Aryl-Aldehyden reagieren, um Fluorodiarylmethanole zu bilden. Diese Verbindungen sind wichtige Zwischenprodukte bei der Synthese verschiedener organischer Moleküle, darunter solche mit potenziellen pharmakologischen Aktivitäten .
Zytostatische Aktivität
Die Boronsäure wird als Baustein bei der Synthese von substituierten 6-Phenylpurinbasen und Nucleosiden verwendet. Diese Verbindungen, die durch Suzuki-Miyaura-Kreuzkupplungsreaktionen erhalten werden, haben in verschiedenen Zelllinien eine signifikante zytostatische Aktivität gezeigt, was auf potenzielle Anwendungen in der Krebsforschung hindeutet .
Homologisierung und Kreuzkupplungen
Die Stabilität und Reaktivität von This compound machen sie zu einem exzellenten Kandidaten für Homologisierungs- und konjunktive Kreuzkupplungsreaktionen. Diese Reaktionen sind essentiell für die Verlängerung von Kohlenstoffketten und die Einführung von funktionellen Gruppen, wodurch die Vielfalt der zugänglichen organischen Verbindungen erweitert wird .
Wirkmechanismus
Target of Action
The primary target of 4-Acetyl-2,3-difluorophenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the 4-Acetyl-2,3-difluorophenylboronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by 4-Acetyl-2,3-difluorophenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is used as a reactant in chemical reactions, and its bioavailability would depend on the specific conditions of the reaction .
Result of Action
The action of 4-Acetyl-2,3-difluorophenylboronic acid in the Suzuki-Miyaura coupling reaction results in the formation of carbon-carbon bonds . This can lead to the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides . These compounds have shown significant cytostatic activity in various cell lines .
Action Environment
The action, efficacy, and stability of 4-Acetyl-2,3-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively in a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Acetyl-2,3-difluorophenylboronic acid in lab experiments has several advantages. It is a highly versatile compound that can be used in a range of synthetic and biochemical processes. It is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. It is not soluble in water, and it is not stable in basic solutions. Additionally, it is not compatible with some solvents, such as methanol and ethanol.
Zukünftige Richtungen
There are several potential future directions for 4-Acetyl-2,3-difluorophenylboronic acid. It could be used as a catalyst in the synthesis of other compounds, such as polymers and nanomaterials. It could also be used as a chiral ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Additionally, it could be used as an inhibitor of enzymes for the development of new drugs and therapies. Finally, it could be used in the synthesis of fluorescent and bioluminescent compounds for imaging applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-acetyl-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O3/c1-4(12)5-2-3-6(9(13)14)8(11)7(5)10/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOABRFNDIGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






